2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.262. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Chemical Properties
- Researchers have explored the synthesis of imidazo[1,2-a]pyridines and related compounds through various methods. A study by Mohan et al. (2013) highlights a "water-mediated" hydroamination and silver-catalyzed aminooxygenation process to produce imidazo[1,2-a]pyridine-3-carbaldehydes.
- Rehan et al. (2021) have synthesized heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety for potential anti-corrosion activities.
2. Biological Applications and Antineoplastic Activity
- The compound and its derivatives have been studied for their biological activities. For instance, Ladani et al. (2009) investigated the antibacterial and antifungal activities of derivatives of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde.
- Abdel-Hafez (2007) synthesized a series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, showing variable degrees of antineoplastic activity against some cancer cell lines.
3. Catalytic Applications
- The compound has been utilized in catalysis research. For example, Saddik et al. (2012) evaluated the catalytic activities of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol.
- Rawat & Rawat (2018) synthesized imidazo[1,2-a]pyrimidines using copper oxide nanoparticles and explored their optical properties and potential as fluorescent sensors.
Future Directions
Future research could focus on exploring the potential applications of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” in various fields such as medicine and materials science. The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the production of prostaglandins, which are key mediators in inflammation and pain .
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, contributing to its inhibitory effect .
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the prostaglandin biosynthesis pathway . This disruption leads to a decrease in the production of prostaglandins, particularly PGE2, which is primarily responsible for pain and inflammation .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This makes the compound potentially useful in the management of conditions characterized by inflammation and pain .
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-3-5-11(6-4-10)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJTYOVQZVJKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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